2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol
Overview
Description
2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is an organic compound with the molecular formula C13H28N2O. It is a tertiary amine with a cyclohexyl ring, making it a versatile compound in various chemical reactions and applications. This compound is known for its use in synthetic chemistry and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol typically involves the reaction of cyclohexylamine with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Cyclohexylamine Reaction: Cyclohexylamine reacts with dimethylamine in the presence of a catalyst such as palladium or platinum.
Formation of Intermediate: The reaction forms an intermediate compound, which is then further reacted with isopropylamine.
Final Product: The final product, this compound, is obtained after purification steps such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving automated control systems to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexyl alcohol derivatives.
Scientific Research Applications
2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these molecules, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylcyclohexylamine
- Cyclohexylamine
- Dimethylaminocyclohexane
Uniqueness
2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is unique due to its combination of a cyclohexyl ring with dimethylamino and isopropylamino groups. This structure provides distinct chemical properties, making it more versatile in various applications compared to its similar compounds.
Properties
IUPAC Name |
2-[[2-(dimethylamino)cyclohexyl]-propan-2-ylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-11(2)15(9-10-16)13-8-6-5-7-12(13)14(3)4/h11-13,16H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGWAFHEEDYZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCCC1N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175504 | |
Record name | Ethanol, 2-[[2-(dimethylamino)cyclohexyl](1-methylethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353954-84-3 | |
Record name | Ethanol, 2-[[2-(dimethylamino)cyclohexyl](1-methylethyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353954-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[[2-(dimethylamino)cyclohexyl](1-methylethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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